MitoHunt Red CM-H2Xros

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

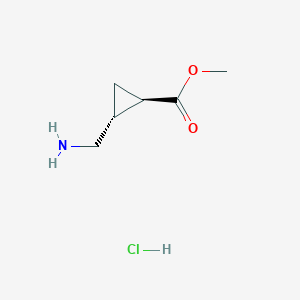

MitoHunt Red CM-H2Xros is a cell-permeant, red fluorescent dye used primarily for labeling mitochondria in live cells. It is a derivative of dihydro-X-rosamine and contains a chloromethyl functional group that reacts weakly with thiols. This compound is non-fluorescent until it is oxidized within the cell, where it then emits red fluorescence with excitation and emission wavelengths of 579 nm and 599 nm, respectively .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

MitoHunt Red CM-H2Xros is synthesized from dihydro-X-rosamine through a series of chemical reactions that introduce the chloromethyl functional group. The synthesis involves the reaction of dihydro-X-rosamine with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is typically carried out in an anhydrous solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The compound is typically provided in a lyophilized form to maintain its stability during storage and transportation .

Análisis De Reacciones Químicas

Types of Reactions

MitoHunt Red CM-H2Xros undergoes oxidation reactions within the cell. Upon entering the cell, it is oxidized by reactive oxygen species (ROS) present in the mitochondria, converting it into its fluorescent form .

Common Reagents and Conditions

The oxidation of this compound is facilitated by the presence of ROS, which are naturally occurring in the mitochondria. The compound is typically used in a concentration range of 25-500 nM, depending on the specific experimental conditions .

Major Products Formed

The major product formed from the oxidation of this compound is its fluorescent form, which selectively accumulates in active mitochondria, allowing for their visualization under a fluorescence microscope .

Aplicaciones Científicas De Investigación

MitoHunt Red CM-H2Xros is widely used in scientific research for various applications, including:

Mitochondrial Labeling: It is used to label and visualize mitochondria in live cells, aiding in the study of mitochondrial dynamics, morphology, and function.

Cell Viability Assays: The compound is used in cell viability assays to assess the health and functionality of mitochondria, which are critical indicators of cell health.

Oxidative Stress Studies: Researchers use this compound to study oxidative stress and its effects on mitochondrial function, as the compound’s fluorescence is directly related to the presence of ROS.

Drug Screening: It is employed in drug screening assays to evaluate the effects of various compounds on mitochondrial function and integrity.

Mecanismo De Acción

MitoHunt Red CM-H2Xros exerts its effects through its selective accumulation in active mitochondria. Upon entering the cell, the compound passively diffuses across the plasma membrane and is transported into the mitochondria. Within the mitochondria, it is oxidized by ROS, converting it into its fluorescent form. The chloromethyl functional group reacts weakly with thiols, helping to retain the dye within the mitochondria even after cell fixation .

Comparación Con Compuestos Similares

MitoHunt Red CM-H2Xros is unique in its ability to selectively label active mitochondria and retain its fluorescence after cell fixation. Similar compounds include:

MitoTracker Red CMXRos: Another red fluorescent dye that labels mitochondria but is oxidized more readily and used at lower concentrations.

MitoTracker Green FM: A green fluorescent dye that labels mitochondria but does not retain fluorescence after cell fixation.

MitoTracker Orange CMTMRos: An orange fluorescent dye that labels mitochondria and is used in multicolor labeling experiments.

These compounds differ in their fluorescence properties, retention after fixation, and suitability for various experimental conditions, making this compound a versatile tool for mitochondrial research .

Propiedades

IUPAC Name |

16-[4-(chloromethyl)phenyl]-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33ClN2O/c33-19-20-9-11-21(12-10-20)28-26-17-22-5-1-13-34-15-3-7-24(29(22)34)31(26)36-32-25-8-4-16-35-14-2-6-23(30(25)35)18-27(28)32/h9-12,17-18,28H,1-8,13-16,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTLJXMSSJGTGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C3C6=CC=C(C=C6)CCl)C=C7CCCN8C7=C5CCC8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.